molecular formula C10H11NO B1267454 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 3470-53-9

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B1267454
Key on ui cas rn: 3470-53-9
M. Wt: 161.2 g/mol
InChI Key: BEVVUJBVEXJGKM-UHFFFAOYSA-N
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Patent
US07115750B1

Procedure details

Concentrated hydrochloric acid (250 ml) was added to 6-acetamido-1-tetralone (20.0 g, 98.4 mmol), which was stirred at 100° C. for 1 hour. The solvent was distilled out under reduced pressure. Ethyl acetate was added to the residue, which was washed with aqueous potassium carbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then the solvent was distilled out under reduced pressure. The residue was powdered with ethyl acetate and isopropyl ether, to give the titled compound (14.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[CH2:10][CH2:9][CH2:8]2)(=O)C>Cl>[NH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue, which
WASH
Type
WASH
Details
was washed with aqueous potassium carbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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